5-bromo-1H-indazole chemical properties and structure
5-bromo-1H-indazole chemical properties and structure
An In-depth Technical Guide to 5-bromo-1H-indazole: Chemical Properties and Structure
For researchers, scientists, and professionals in drug development, 5-bromo-1H-indazole is a compound of significant interest. As a halogenated derivative of indazole, it serves as a versatile building block and a "privileged scaffold" in medicinal chemistry. Its structure is foundational in the synthesis of a wide array of pharmacologically active molecules, leading to the development of novel therapeutic agents in fields such as oncology and neurology.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and biological significance.
Chemical Structure and Identifiers
5-bromo-1H-indazole features a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a bromine atom substituted at position 5. This bromine substituent is crucial as it enhances reactivity and provides a site for further chemical modifications, which is instrumental in developing derivatives with specific biological activities.[1][4]
Table 1: Chemical Identifiers for 5-bromo-1H-indazole
| Identifier | Value | Source(s) |
| IUPAC Name | 5-bromo-1H-indazole | [5] |
| CAS Number | 53857-57-1 | [5][6] |
| Molecular Formula | C₇H₅BrN₂ | [5][6][7] |
| Molecular Weight | 197.03 g/mol | [5][6][8] |
| InChI | 1S/C7H5BrN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | [5][6] |
| InChIKey | STVHMYNPQCLUNJ-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | C1=CC2=C(C=C1Br)C=NN2 | [5] |
Physicochemical Properties
The physical and chemical properties of 5-bromo-1H-indazole are critical for its handling, storage, and application in synthetic chemistry. It typically appears as a white to light orange crystalline powder.[6][8]
Table 2: Physicochemical Data for 5-bromo-1H-indazole
| Property | Value | Source(s) |
| Melting Point | 123-135 °C | [6] |
| Boiling Point | 333.8 ± 15.0 °C (Predicted) | [6][9] |
| Density | 1.770 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 12.74 ± 0.40 (Predicted) | [6] |
| Solubility | Soluble in methanol, DMSO, and DMF.[3][6][10] Insoluble in water.[11] | |
| Storage | Store sealed in a dry place at room temperature. | [6] |
Synthesis and Purification
A common and effective method for synthesizing 5-bromo-1H-indazole uses 4-bromo-2-methylaniline as the starting material. The process involves an initial acetylation followed by a diazotization and cyclization reaction.
Experimental Protocol: Synthesis from 4-bromo-2-methylaniline
This protocol is adapted from a documented procedure.[12]
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Acetylation : To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40°C. Stir the solution for 50 minutes.
-
Cyclization : Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) to the mixture. Heat the solution to reflux at 68°C for 20 hours.
-
Workup and Isolation :
-
Cool the reaction mixture to 25°C and distill the volatile components under vacuum (30 mmHg, 30-40°C).
-
Add water (225 mL) in portions and continue distillation to remove remaining volatiles via azeotropic distillation.
-
Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL). Heat the mixture to 50-55°C and add another 100 mL of acid in portions over 2 hours.
-
Cool the solution to 20°C and basify to pH 11 by adding 50% sodium hydroxide (520 g) while keeping the temperature below 37°C.
-
-
Extraction and Purification :
-
Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with brine (240 mL), and filter through another Celite pad.
-
Dry the organic solution over magnesium sulfate (3 g) and filter through a silica gel pad (45 g) with ethyl acetate.
-
Concentrate the eluant by rotary evaporation, adding heptane (0.45 L) during distillation until only dry solids remain.
-
Slurry the solids with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield the final product, 5-bromo-1H-indazole.[12]
-
Spectral Analysis
Structural confirmation and purity assessment of 5-bromo-1H-indazole are typically performed using standard spectroscopic methods. While the spectra themselves are not reproduced here, data is available in various chemical databases.
-
Nuclear Magnetic Resonance (¹H NMR) : Provides information on the hydrogen environments in the molecule, confirming the substitution pattern on the aromatic rings.[13]
-
Infrared (IR) Spectroscopy : Helps identify characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS) : Confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.
Biological and Pharmacological Significance
The indazole scaffold is a cornerstone in drug discovery, and its derivatives have demonstrated a wide range of biological activities.[4][14] 5-bromo-1H-indazole, in particular, is a key starting material for compounds with therapeutic potential.
-
Anticancer Activity : Many indazole derivatives exhibit potent anticancer properties. They have been investigated as inhibitors of crucial cellular targets like Polo-like kinase 4 (PLK4) and Poly(ADP-ribose) Polymerase (PARP).[4][15] Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis in cancer cells by targeting the Bcl2 family and the p53/MDM2 pathway.[14]
-
Kinase Inhibition : The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, enabling potent inhibition of various protein kinases, which are often dysregulated in cancer.[3][14]
-
Synthetic Cannabinoids : The 5-bromo-1H-indazole core is a structural feature in some synthetic cannabinoids, such as ADB-5'Br-BUTINACA, which are potent agonists of cannabinoid receptors CB1 and CB2.[16]
-
Other Applications : Derivatives have also been explored for anti-inflammatory and antimicrobial activities.[4] Additionally, 5-bromo-1H-indazole has been shown to be an effective corrosion inhibitor for copper.[6]
Key Experimental Protocols: Biological Assays
To assess the biological activity of compounds derived from 5-bromo-1H-indazole, various in vitro assays are employed. The MTT assay is a standard colorimetric method for evaluating antiproliferative activity.
Experimental Protocol: MTT Assay for Antiproliferative Activity
This is a generalized protocol based on standard methodologies.[14]
-
Cell Seeding : Plate human cancer cells (e.g., K562, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the test compound (solubilized in DMSO, then diluted in media) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-bromo-1H-indazole is classified as harmful if swallowed and causes serious eye damage.[5] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound.
Conclusion
5-bromo-1H-indazole is a high-value chemical intermediate with a well-defined profile. Its favorable chemical properties and versatile structure make it an essential building block for the synthesis of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, properties, and biological context is crucial for leveraging its full potential in developing next-generation therapeutic agents and novel materials.
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